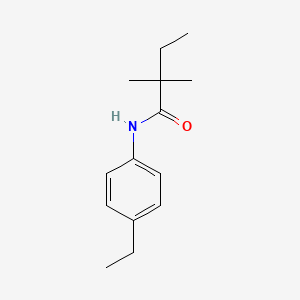

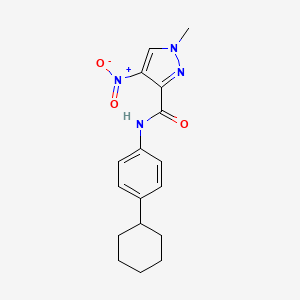

![molecular formula C19H16N4O B5602484 6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5602484.png)

6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Catalytic Synthesis : Heravi et al. (2007) detailed a method for synthesizing derivatives like 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones using heteropolyacids. The reaction involves 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde and heteropolyacids like H3PMo12O40 and H14[NaP5W29MoO110], achieving high yields (Heravi, Motamedi, Bamoharram, & Seify, 2007).

Molecular Structure Analysis

- Crystal Structure : Avasthi et al. (2002) studied a similar compound, 6-methylsulfanyl-1-(3-phenylpropyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one, highlighting its molecular structure. It was found to have no intramolecular stacking in the crystalline state, and the crystal packing revealed a layered structure due to intermolecular hydrogen bonding and arene-arene interactions (Avasthi, Rawat, Sarkhel, & Maulik, 2002).

Chemical Reactions and Properties

- Iminophosphorane-Mediated Annulation : Wu et al. (2010) described a synthesis method involving iminophosphorane-mediated annulation for pyrazolo[4,3-d]pyrimidin-7(6H)-ones. This method is significant for understanding the chemical reactions of similar pyrazolo pyrimidinone derivatives (Wu, Hu, Shen, Brémond, & Guo, 2010).

Physical Properties Analysis

- Hydrogen-Bonded Chains : Portilla et al. (2005) examined compounds like 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine, finding that molecules are linked into chains by hydrogen bonding. This study contributes to understanding the physical properties of structurally related compounds (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Chemical Properties Analysis

- Catalytic Activities : Reddy et al. (2014) worked on synthesizing 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones and evaluating their anticancer properties. This provides insight into the chemical properties and potential applications of similar compounds (Reddy, Guru, Srinivas, Pathania, Mahajan, Nargotra, Bhushan, Vishwakarma, & Sawant, 2014).

科学的研究の応用

Anti-inflammatory and Antiulcerogenic Properties

Pyrazolo[1,5-a]pyrimidines, closely related to the given compound, have been synthesized to evaluate their anti-inflammatory properties. Some derivatives, notably 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, showed high anti-inflammatory activity and a better therapeutic index than reference drugs like phenylbutazone and indomethacin. Remarkably, these compounds were devoid of ulcerogenic activity, indicating potential antiulcerogenic properties (Auzzi et al., 1983).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds demonstrated promising cytotoxic effects against cancer cell lines (HCT-116 and MCF-7) and significant 5-lipoxygenase inhibition, showcasing their potential as therapeutic agents in cancer treatment and inflammatory diseases (Rahmouni et al., 2016).

Antimicrobial Applications

Derivatives of pyrazolo[1,5-a]pyrimidines have been explored for their antimicrobial properties. Some compounds were found to exhibit a very good antimicrobial effect when incorporated into polyurethane varnish formulations and printing ink paste, indicating their potential use as antimicrobial additives for surface coatings (El‐Wahab et al., 2015).

Corrosion Inhibition

Research into pyrazolo[3,4-d]pyrimidine derivatives has also uncovered their potential as corrosion inhibitors. These compounds have demonstrated effective corrosion inhibition on C-steel surfaces in HCl, showing promise for industrial applications in protecting metals from corrosion (Abdel Hameed et al., 2020).

作用機序

将来の方向性

The compound has shown promising results as a CDK2 inhibitor, which is an appealing target for cancer treatment . Future research could focus on further investigations of its potential as a cancer treatment, including in-depth studies of its mechanism of action, safety profile, and efficacy in preclinical and clinical trials.

特性

IUPAC Name |

6-methyl-5-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O/c1-13-7-6-10-16(11-13)22-14(2)21-18-17(19(22)24)12-20-23(18)15-8-4-3-5-9-15/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGAMTMTVINZBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-ethoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602413.png)

![4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5602449.png)

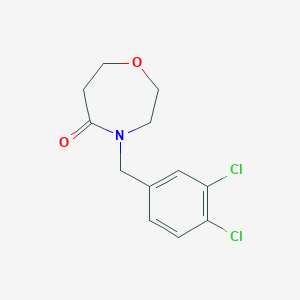

![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5602458.png)

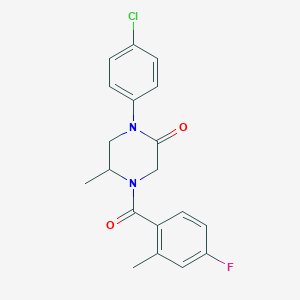

![3-methyl-8-[3-methyl-2-(2-methylphenoxy)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602471.png)

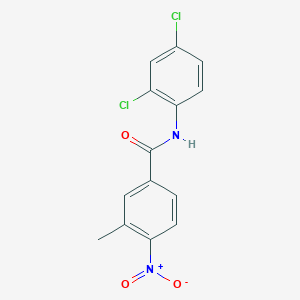

acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5602486.png)

![2-(1-naphthyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanesulfonamide hydrochloride](/img/structure/B5602491.png)

![5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5602499.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5602505.png)